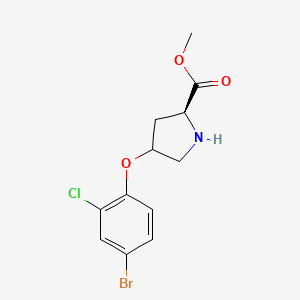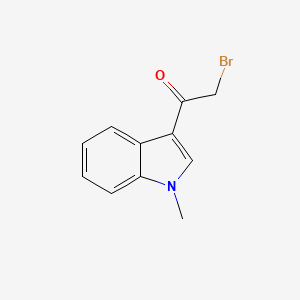
2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Vue d'ensemble
Description
“2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of “2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one” is C10H8BrNO . Its average mass is 238.081 Da and its monoisotopic mass is 236.978912 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 380.4±17.0 °C at 760 mmHg, and a flash point of 183.9±20.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.58 .Applications De Recherche Scientifique
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione and its Derivatives
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid isolated from marine sponges, and its derivatives like 6-bromoindole-3-carbaldehyde and tryptamine, have been studied for their chemical properties. These compounds are interesting for their complex structures and potential biological activities (McKay et al., 2002).
Amine-Induced Rearrangements in Indole Derivatives
2-Bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones undergo rearrangements with primary amines, leading to the formation of various compounds like α-substituted indole-3-acetamides and β-substituted tryptamines. These reactions showcase the chemical versatility of indole compounds in synthetic chemistry (Sanchez & Parcell, 1990).
Biological Applications and Evaluations
Antimicrobial and Antifungal Properties
Several indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide insights into the potential of indole-based compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020; Sherekar et al., 2021).
Structural and Crystallographic Analysis
The synthesis, crystallographic analysis, and molecular interactions of various indole derivatives, such as 5-methyl-6-acetyl substituted indole and gramine, have been explored to understand their structural properties and potential applications (Kukuljan et al., 2016).
Orientations Futures
Indole derivatives, including “2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound.
Propriétés
IUPAC Name |
2-bromo-1-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJRALKVAHFNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



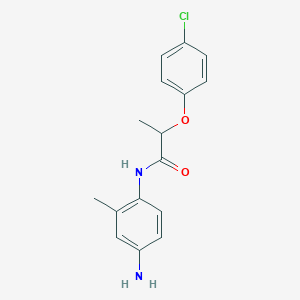
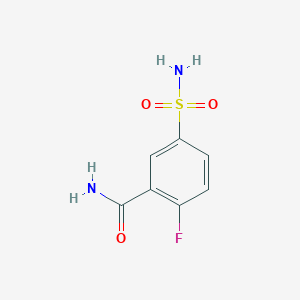
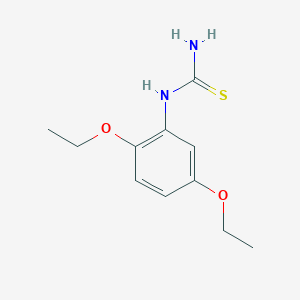
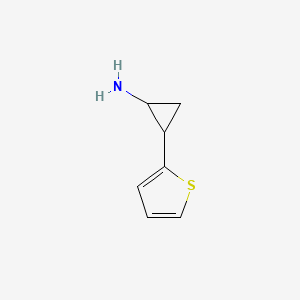
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
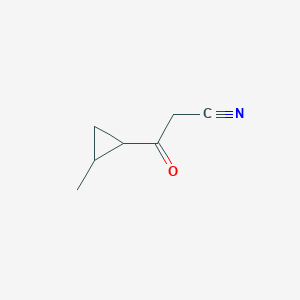
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
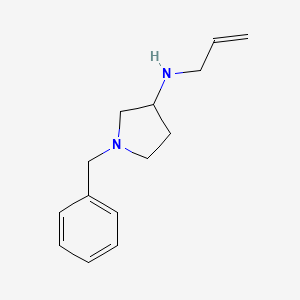

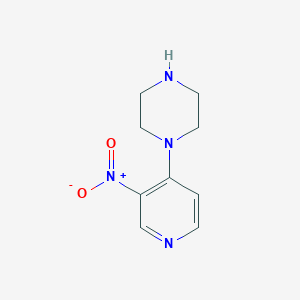
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
